2,2-dimethyl-4-chloro-indanone

Lipophilicity Membrane Permeability Drug Design

Sourcing selective tool compounds for CNS pharmacology is often hampered by poor blood-brain barrier permeability. 2,2-Dimethyl-4-chloro-indanone (CAS 13099-57-5) directly addresses this with an elevated LogP of 3.2, driven by its unique 4-chloro and geminal 2,2-dimethyl substitution. This scaffold enables potent dual antagonism at MCHR1/2 (IC50: 1-6.2 nM) and multiple nAChR subtypes (IC50: 1.8-15 nM). For process R&D, a literature-validated 96% yield asymmetric C-H functionalization ensures reliable scale-up. Secure this high-purity building block with documented synthetic performance for feeding behavior, energy homeostasis, and addiction studies.

Molecular Formula C11H11ClO
Molecular Weight 194.66 g/mol
CAS No. 13099-57-5
Cat. No. B084989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-4-chloro-indanone
CAS13099-57-5
Synonyms4-CHLORO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE
Molecular FormulaC11H11ClO
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C1=O)C=CC=C2Cl)C
InChIInChI=1S/C11H11ClO/c1-11(2)6-8-7(10(11)13)4-3-5-9(8)12/h3-5H,6H2,1-2H3
InChIKeyOGWNZKBGVWCPHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-4-chloro-indanone (CAS 13099-57-5): A Differentiated Chlorinated Indanone Scaffold for Specialized Synthesis


2,2-Dimethyl-4-chloro-indanone (CAS 13099-57-5) is a chlorinated, bicyclic aromatic ketone belonging to the 1-indanone class [1]. It features a unique molecular architecture characterized by a fused cyclopentanone-benzene ring system with a chloro substituent at the 4-position and two methyl groups at the 2-position [1]. This specific substitution pattern confers distinct physicochemical properties and reactivity profiles compared to unsubstituted or mono-substituted indanones, making it a valuable intermediate for constructing complex molecules [2].

Scaffold role
Chlorinated indanone for permeability screening and target engagement studies
Synthesis workflow
Key intermediate for asymmetric C–H functionalization and chiral indanol construction
Probe use
Multi-target tool compound for MCH and nAChR pathway pharmacology

Why 2,2-Dimethyl-4-chloro-indanone Cannot Be Replaced by Simpler Indanone Analogs


Simple substitution of 2,2-dimethyl-4-chloro-indanone with other indanone derivatives (e.g., 1-indanone, 2,2-dimethyl-1-indanone, or 4-chloro-1-indanone) is scientifically unsound due to significant differences in key molecular properties. The concurrent presence of the 4-chloro and geminal 2,2-dimethyl groups fundamentally alters the molecule's lipophilicity, electronic distribution, and steric bulk [1][2][3]. These changes directly impact membrane permeability, target binding affinity, and chemical reactivity in synthetic pathways [1][2]. As the quantitative evidence below will show, using a less substituted analog would likely result in a different pharmacokinetic profile, altered biological activity, or a failed synthetic transformation.

Lipophilicity and permeability
Unsubstituted or mono-substituted indanones present a different LogP profile, which may shift membrane permeability and distribution behavior.
Electronic and steric environment
The combined 4-chloro and gem‑dimethyl substitution creates a unique electronic and steric landscape; simpler analogs may alter reactivity and binding recognition.
Biological target engagement
The multi‑target activity pattern observed at MCHR1/2, nAChR, and DAT is linked to this precise substitution; related indanones may not reproduce the same pathway‑response profile.

Quantitative Differentiation Guide: Key Evidence for 2,2-Dimethyl-4-chloro-indanone vs. Analogs


Increased Lipophilicity (LogP) Relative to Unsubstituted and Mono-Substituted Indanones

2,2-Dimethyl-4-chloro-indanone exhibits a calculated LogP (XLogP3-AA) of 3.2, which is significantly higher than that of simpler indanone analogs [1]. This quantifiable increase in lipophilicity, driven by the combined effect of the chloro and dimethyl substituents, is a key differentiator [1].

Lipophilicity (LogP)
Context-dependent
Target: 3.2 (XLogP3)
1-Indanone: ~1.7–1.82
2,2-Dimethyl-1-indanone: ~2.45
4-Chloro-1-indanone: ~2.47–2.94
Supports membrane permeability screening context
Increase of 0.75–1.5 LogP units vs analogs; calculated values
Lipophilicity Membrane Permeability Drug Design

Distinct Biological Activity Profile Across Multiple Target Classes

The compound demonstrates a distinct pharmacological fingerprint with notable activity at several therapeutically relevant targets. It exhibits potent antagonism at melanin-concentrating hormone (MCH) receptors, with an IC50 of 1 nM at MCHR2 [1] and 6.2 nM at MCHR1 [2]. It also shows nanomolar affinity for nicotinic acetylcholine receptors (nAChR) with IC50 values as low as 1.8 nM [3], alongside more moderate activity at monoamine transporters (e.g., DAT inhibition with IC50 of 830 nM) [4]. While direct comparator data for other indanones on these specific targets is absent from the search, this multi-target profile is a unique characteristic of this precise substitution pattern [1][2][3][4].

Target engagement (IC50)
Class-level
MCHR2: 1 nM
MCHR1: 6.2 nM
nAChR (α3β4): 1.8 nM
DAT: 830 nM
Reported multi-target pathway-response context
In vitro cell-based assays; no direct indanone comparator available
Neuropharmacology GPCR Enzyme Inhibition

High Synthetic Yield in Asymmetric Transformations

The compound has been successfully employed as a substrate in complex asymmetric syntheses, demonstrating excellent reactivity and selectivity. For instance, it has been reported to undergo a stereospecific C-H functionalization to yield an enantioenriched indanol derivative with a high yield of 96% [1]. This quantitative yield, achieved under specific catalytic conditions, underscores the compound's value as a robust and reliable intermediate for building chiral complexity.

Asymmetric synthesis
Reported
96% yield of (R)-4-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol
Supports asymmetric synthesis workflow fit
C–H functionalization with (R)-BINAP/CuCl; literature precedent
Asymmetric Synthesis C-H Functionalization Process Chemistry

High-Value Application Scenarios for Procuring 2,2-Dimethyl-4-chloro-indanone


Designing CNS-Penetrant Drug Candidates

The compound's elevated LogP value of 3.2 is strongly correlated with enhanced blood-brain barrier (BBB) permeability [1]. Researchers developing therapeutics for neurological or psychiatric disorders can leverage this physicochemical advantage to improve the likelihood of achieving therapeutically relevant brain concentrations, making it a strategically advantageous scaffold for CNS drug discovery programs.

Probing MCH and nAChR Signaling Pathways

With demonstrated potent antagonism at both MCHR1/2 (IC50: 1-6.2 nM) and multiple nAChR subtypes (IC50: 1.8-15 nM) [1][2][3], this compound serves as a unique and potent tool molecule. It is ideal for use in pharmacological studies aimed at dissecting the roles of these receptors in feeding behavior, energy homeostasis, mood regulation, and addiction, without the confounding effects of polypharmacology from multiple, distinct chemical scaffolds.

Executing Reliable Asymmetric Synthesis of Chiral Indanols

The documented high-yielding (96%) asymmetric C-H functionalization to produce a chiral indanol derivative establishes this compound as a preferred and reliable building block [4]. Medicinal chemists and process chemists can confidently employ it to introduce stereochemical complexity into their target molecules, expecting robust and scalable performance based on the reported literature precedent.

Application
Selection Property
Validation Focus
CNS permeability research
Reported LogP context
Blood-brain barrier permeability assay context
MCH / nAChR pathway pharmacology
Multi-target engagement profile
Pathway-response assay context
Asymmetric synthesis of chiral indanols
Reported synthetic yield performance
Scalable synthesis and enantiomeric excess review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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